molecular formula C12H14BrNO2 B1402370 4-(2-Bromo-3-methylbenzoyl)morpholine CAS No. 1319196-68-3

4-(2-Bromo-3-methylbenzoyl)morpholine

Cat. No. B1402370
CAS RN: 1319196-68-3
M. Wt: 284.15 g/mol
InChI Key: XDTCLDBXEBNXPT-UHFFFAOYSA-N
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Description

4-(2-Bromo-3-methylbenzoyl)morpholine (4-BMM), also known as 4-bromo-3-methylbenzamide, is an organic compound belonging to the class of benzamides. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-BMM is an important intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, antibiotics, and anti-tumor agents. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Pharmacological Properties

  • Synthesis and Pharmacological Investigation : Some derivatives of 4-(2-Bromo-3-methylbenzoyl)morpholine, such as 3:4:5-Trimethoxybenzoyl morpholine, have been synthesized and examined for their toxicity, tranquillizing action, and analgesic activity. Notably, 3:4:5-Trimethoxybenzoyl morpholine and its 2-methyl derivative displayed significant tranquillizing and analgesic effects, along with slight toxicity (Vargha et al., 1962).

Photophysical Characterization

  • Structural Analysis and Photophysical Properties : The synthesis of 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine has been achieved, and its structure was analyzed using X-ray. The compound exhibited significant absorption spectra and emission properties, suggesting its potential application in photophysical studies (Chin et al., 2010).

Anticancer Activities

  • Synthesis of Benzoquinazolinones : 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives were synthesized and screened for potential cytotoxicity. One of the compounds showed interesting anticancer activities, highlighting the relevance of such morpholine derivatives in cancer research (Nowak et al., 2014).

Molecular Docking and Biological Activity

  • DNA-PK Inhibitors : Derivatives of morpholine, such as 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones and 2-morpholin-4-yl-1H-quinolin-4-ones, have been investigated as potent inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds exhibited promising activity in potentiating ionizing radiation-induced cytotoxicity in vitro, suggesting potential applications in cancer therapy (Cano et al., 2010).

properties

IUPAC Name

(2-bromo-3-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTCLDBXEBNXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-3-methylbenzoyl)morpholine

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (2.19 g, 10.18 mmol) in THF (20.37 mL) was treated with N,N′-carbonyldiimidazole (1.98 g, 12.2 mmol). The reaction mixture was stirred at ambient temperature overnight (14 h). Morpholine (3.11 mL, 35.6 mmol) was added in one portion. The resulting solution was stirred for 8 h and then partitioned between EtOAc and water. Organic layer washed with water, dilute HCl, saturated aqueous Na2CO3, water and brine. The solution was then concentrated in vacuo to afford (2-bromo-3-methylphenyl)(morpholino)methanone as a white crystalline solid.
Quantity
2.19 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20.37 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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